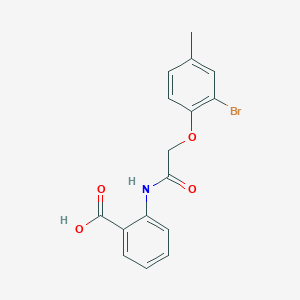![molecular formula C20H18N4O2S B2487022 N-(5,7-diméthylbenzo[d]thiazol-2-yl)-3-méthyl-N-(pyridin-3-ylméthyl)isoxazole-5-carboxamide CAS No. 946285-37-6](/img/structure/B2487022.png)
N-(5,7-diméthylbenzo[d]thiazol-2-yl)-3-méthyl-N-(pyridin-3-ylméthyl)isoxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide is a useful research compound. Its molecular formula is C20H18N4O2S and its molecular weight is 378.45. The purity is usually 95%.
BenchChem offers high-quality N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Propriétés anti-inflammatoires
Ce composé s'est avéré posséder des propriétés anti-inflammatoires significatives . Une série de nouveaux dérivés de ce composé ont été synthétisés et évalués pour leur activité anti-inflammatoire . Parmi la série, les composés avec un groupe méthoxy en position six sur le cycle benzothiazole, associés à des motifs pipéridine et morpholine, ont présenté les valeurs IC50 les plus élevées pour l'inhibition de la COX-1 . Ces composés ont également montré d'excellents indices SI pour la COX-2 et une inhibition significative de la dénaturation de l'albumine .
Activité antioxydante
Les dérivés du thiazole, y compris le composé en question, se sont avérés posséder des propriétés antioxydantes . Ces composés peuvent aider à protéger l'organisme des dommages causés par des molécules nocives appelées radicaux libres .
Propriétés analgésiques
Les dérivés du thiazole se sont avérés posséder des propriétés analgésiques, ce qui signifie qu'ils peuvent aider à soulager la douleur . Cela les rend potentiellement utiles dans le développement de nouveaux médicaments contre la douleur .
Activité antimicrobienne
Les dérivés du thiazole se sont avérés posséder des propriétés antimicrobiennes, ce qui signifie qu'ils peuvent tuer ou inhiber la croissance des micro-organismes . Cela les rend potentiellement utiles dans le développement de nouveaux médicaments antimicrobiens .
Activité antifongique
Certains dérivés du thiazole se sont avérés posséder des propriétés antifongiques . Cela signifie qu'ils pourraient potentiellement être utilisés dans le développement de nouveaux médicaments antifongiques .
Activité antivirale
Les dérivés du thiazole se sont avérés posséder des propriétés antivirales . Cela signifie qu'ils pourraient potentiellement être utilisés dans le développement de nouveaux médicaments antiviraux .
Activité antitumorale et cytotoxique
Les dérivés du thiazole se sont avérés posséder une activité antitumorale et cytotoxique . Cela signifie qu'ils pourraient potentiellement être utilisés dans le développement de nouveaux traitements contre le cancer .
Propriétés neuroprotectrices
Les dérivés du thiazole se sont avérés posséder des propriétés neuroprotectrices . Cela signifie qu'ils pourraient potentiellement être utilisés dans le traitement des maladies neurodégénératives .
Propriétés
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-12-7-13(2)18-16(8-12)22-20(27-18)24(11-15-5-4-6-21-10-15)19(25)17-9-14(3)23-26-17/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSPDHCYOCQPMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC(=NO4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-6-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2486945.png)
![3-(2H-1,3-benzodioxole-5-carbonyl)-6-ethoxy-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2486946.png)
![N-(1-cyanocyclopentyl)-2-({[3-methoxy-4-(methylsulfanyl)phenyl]methyl}(methyl)amino)acetamide](/img/structure/B2486949.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2486950.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[3-(piperidine-1-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2486951.png)


![6-(3-isopropoxypropyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2486955.png)
![4-Iodo-2-[(4-isopropylanilino)methyl]-6-methoxybenzenol](/img/structure/B2486956.png)
![N-[[4-(1,3-Benzodioxol-5-yl)oxan-4-yl]methyl]-2-chloropropanamide](/img/structure/B2486957.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2486961.png)

